molecular formula C8H6F2N2O3 B8680014 4,5-difluoro-N-methyl-2-nitrobenzamide

4,5-difluoro-N-methyl-2-nitrobenzamide

Cat. No. B8680014
M. Wt: 216.14 g/mol
InChI Key: FVGYSTMRKRNXSB-UHFFFAOYSA-N
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Patent
US08501763B2

Procedure details

To a mixture of 4,5-difluoro-2-nitrobenzoic acid (1.872 g, 9.22 mmol), methylamine hydrogen chloride (0.75 g, 1.2 eq), EDC (2.12 g, 1.2 eq), HOBt (1.5 g, 1.2 eq) in DMF (20 mL) was added DIEA (5.0 mL, 3.0 eq). The mixture was stirred at room temperature for 15 min. It was concentrated and the crude was dissolved in EtOAc. It was washed with a saturated NaHCO3. The solvent was removed and the crude was purified by silica gel chromatography (20%˜80% EtOAc/Hex) to obtain the desired product 4,5-difluoro-N-methyl-2-nitrobenzamide (1.33 g, isolated yield 67%).
Quantity
1.872 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1.Cl.CN.C(Cl)CCl.C1C=CC2N(O)N=[N:28][C:26]=2C=1.CCN(C(C)C)C(C)C>CN(C=O)C>[F:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([NH:28][CH3:26])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.872 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1F)[N+](=O)[O-]
Name
Quantity
0.75 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
2.12 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the crude was dissolved in EtOAc
WASH
Type
WASH
Details
It was washed with a saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude was purified by silica gel chromatography (20%˜80% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC(=C(C(=O)NC)C=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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